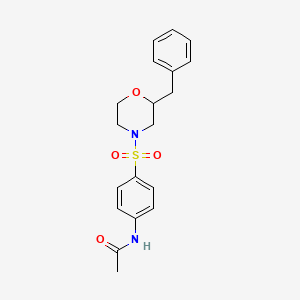

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide is a chemical compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound includes a benzylmorpholine moiety attached to a sulfonylphenyl group, which is further connected to an acetamide group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-benzylmorpholine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides or acetamides.

Aplicaciones Científicas De Investigación

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for treating bacterial infections and cancer.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, the compound disrupts the synthesis of nucleotides, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound exhibits antimicrobial activity by interfering with bacterial cell wall synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-(morpholin-4-ylsulfonyl)phenyl)acetamide

- N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide

- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide

Uniqueness

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide is unique due to its benzylmorpholine moiety, which enhances its biological activity compared to other sulfonamide derivatives. This structural feature allows for better binding interactions with the active sites of target enzymes, leading to improved efficacy in antimicrobial and anticancer applications .

Actividad Biológica

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-aminobenzenesulfonamide with appropriate acylating agents. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming the structure and purity of the compound.

Table 1: Characterization Techniques

| Technique | Purpose |

|---|---|

| NMR | Determine molecular structure |

| MS | Confirm molecular weight |

| IR Spectroscopy | Identify functional groups |

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrate its potential as an antimicrobial agent.

Case Study: Antibacterial Evaluation

A study evaluated the antibacterial activity of this compound against Xanthomonas oryzae and Xanthomonas axonopodis. The results indicated that at a concentration of 100 µg/mL, the compound significantly inhibited bacterial growth, with SEM analysis revealing damage to bacterial cell membranes, leading to cell lysis .

Table 2: Antibacterial Activity Results

| Bacterial Strain | MIC (µg/mL) | Observations |

|---|---|---|

| Xanthomonas oryzae | 100 | Membrane disruption observed |

| Xanthomonas axonopodis | 150 | Reduced cell viability |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzene ring significantly influence its efficacy. For instance, the introduction of electron-withdrawing groups enhances antibacterial potency compared to electron-donating groups.

Key Findings from SAR Studies

- Electron-Withdrawing Groups : Compounds with fluorine substitutions showed superior activity.

- Positioning of Substituents : The 4-position on the benzene ring is most favorable for enhancing activity.

- Side Chain Variations : Different morpholine derivatives affect solubility and permeability, impacting overall bioactivity .

Pharmacological Implications

Beyond antibacterial effects, this compound has been investigated for its potential in treating cognitive disorders. It acts as a phosphodiesterase-4 (PDE4) inhibitor, which has implications for improving cognitive function and managing neurodegenerative diseases .

Table 3: Pharmacological Activities

| Activity Type | Mechanism | Potential Applications |

|---|---|---|

| Antibacterial | Cell membrane disruption | Treatment of bacterial infections |

| PDE4 Inhibition | Enhances cAMP signaling | Cognitive enhancement, neuroprotection |

Propiedades

IUPAC Name |

N-[4-(2-benzylmorpholin-4-yl)sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-15(22)20-17-7-9-19(10-8-17)26(23,24)21-11-12-25-18(14-21)13-16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKUCGHZTHBEAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.